3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide
CAS No.: 847388-32-3
Cat. No.: VC4367570
Molecular Formula: C19H22N4O
Molecular Weight: 322.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847388-32-3 |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 322.412 |
| IUPAC Name | 3,3-dimethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide |
| Standard InChI | InChI=1S/C19H22N4O/c1-13-17(22-18-20-9-6-10-23(13)18)14-7-5-8-15(11-14)21-16(24)12-19(2,3)4/h5-11H,12H2,1-4H3,(H,21,24) |
| Standard InChI Key | KXBRFCTXHCNNNS-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₁₉H₂₂N₄O, with a molar mass of 322.412 g/mol. Its IUPAC name, 3,3-dimethyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide, reflects the integration of a dimethylbutanamide group and a 3-methylimidazo[1,2-a]pyrimidine-substituted phenyl ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Registry Number | 847388-32-3 |
| Molecular Formula | C₁₉H₂₂N₄O |
| Molecular Weight | 322.412 g/mol |
| SMILES | CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)(C)C |
| InChI Key | KXBRFCTXHCNNNS-UHFFFAOYSA-N |
The imidazo[1,2-a]pyrimidine core confers aromaticity and planar geometry, facilitating π-π stacking interactions in biological systems. The 3-methyl substituent on the imidazo ring may enhance metabolic stability, while the dimethylbutanamide side chain contributes to lipophilicity.
Synthetic Approaches
Core Heterocycle Formation
The imidazo[1,2-a]pyrimidine scaffold is synthesized via cyclocondensation of 2-aminopyrimidine with α-halo carbonyl compounds. Kochergin et al. demonstrated that reacting 2-aminopyrimidine with ethylene halohydrin or 1,2-dibromoethane yields dihydroimidazopyrimidines, which are subsequently oxidized to the aromatic system. For the target compound, this method likely served as the foundation for constructing the fused ring system.
Side-Chain Functionalization
The phenylbutanamide moiety is introduced through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. A representative pathway involves:
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Buchwald-Hartwig Amination: Coupling 3-bromophenylamine with a preformed imidazo[1,2-a]pyrimidine intermediate.
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Acylation: Reacting the resulting aryl amine with 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., triethylamine).
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimizing side products such as over-acylated derivatives.
Comparative Analysis with Related Compounds
Structural Analogues
The following table contrasts key features of 3,3-dimethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide with related molecules:
The imidazo[1,2-a]pyrimidine core distinguishes this compound through enhanced rigidity compared to pyrrolidine or pyridine derivatives, potentially improving target binding affinity.
Future Directions
Synthetic Optimization
Current yields for imidazo[1,2-a]pyrimidine synthesis remain suboptimal (~50–70%). Exploring microwave-assisted synthesis or flow chemistry could enhance efficiency.
Biological Screening
Priority areas include:
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In vitro kinase profiling to identify primary targets.
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ADMET studies to evaluate pharmacokinetic properties, leveraging the compound’s moderate logP (~3.2 estimated).
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